

Application Notes: Ultrasound-Assisted Extraction of Naringoside

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Naringoside*

Cat. No.: *B1239909*

[Get Quote](#)

Introduction

Naringoside, also known as naringin, is a prominent flavanone glycoside found abundantly in citrus fruits, particularly grapefruit. It is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic properties.^[1] Efficient extraction of **naringoside** is crucial for its application in pharmaceutical and nutraceutical industries.

Ultrasound-Assisted Extraction (UAE) has emerged as a green, efficient, and cost-effective method for extracting bioactive compounds from plant materials.^{[2][3]} This technique utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating the mass transfer of target compounds, leading to higher yields in shorter extraction times with reduced solvent consumption.^{[4][5]}

Principle of Ultrasound-Assisted Extraction

UAE operates on the principle of acoustic cavitation. When high-power, low-frequency ultrasound waves are introduced into a liquid medium, they create alternating cycles of high and low pressure. During the low-pressure cycles, microscopic vacuum bubbles form and grow. In the subsequent high-pressure cycles, these bubbles violently collapse. This implosion generates powerful shockwaves, microjets, and high shear forces.^[4] These phenomena are responsible for:

- Cell Wall Disruption: The mechanical stress created by cavitation breaks down the plant cell walls, facilitating the release of intracellular contents.

- Enhanced Mass Transfer: The agitation and acoustic streaming effects reduce the thickness of the boundary layer around the solid particles, improving solvent penetration and diffusion of the target compound from the solid matrix into the solvent.[6]
- Increased Solubility: The localized high temperatures and pressures can increase the solubility of the target compound.

Advantages of UAE for **Naringoside** Extraction

Compared to conventional methods like maceration or Soxhlet extraction, UAE offers several advantages:

- Higher Extraction Yields: UAE consistently demonstrates superior extraction efficiency for flavonoids like **naringoside**.[2][7]
- Reduced Extraction Time: The extraction process is significantly shorter, often reduced from hours to minutes.[6][8]
- Lower Energy Consumption: The efficiency of the process translates to reduced energy usage.[8]
- Reduced Solvent Consumption: The enhanced efficiency often allows for a lower solvent-to-solid ratio.
- Environmentally Friendly: As a "green" technology, it aligns with sustainable practices by minimizing time, energy, and solvent use.[2][3]

Experimental Protocols

1. Preparation of Plant Material

- Source: Grapefruit peel (albedo or flavedo) or Exocarpium Citri Grandis are common sources for **naringoside** extraction.[6][7]
- Pre-treatment: Wash the plant material thoroughly with distilled water to remove any surface impurities.

- Drying: Dry the material at a controlled temperature (e.g., 40-50°C) in a hot air oven until a constant weight is achieved to prevent enzymatic degradation.
- Grinding: Grind the dried material into a fine powder using a laboratory mill. Sieve the powder to obtain a uniform particle size, which is crucial for consistent extraction.

2. Ultrasound-Assisted Extraction Protocol

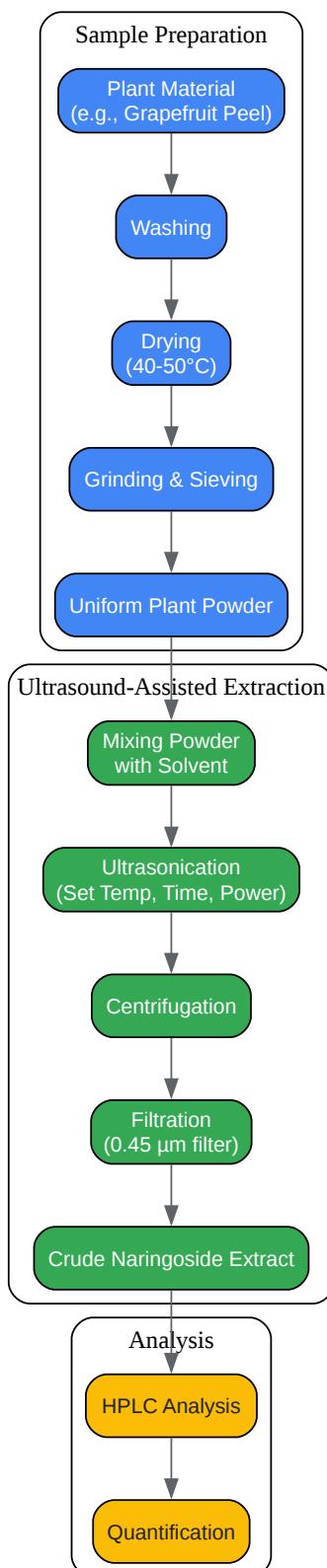
This protocol is a generalized procedure based on common parameters found in the literature. Optimization is recommended for specific equipment and plant material.

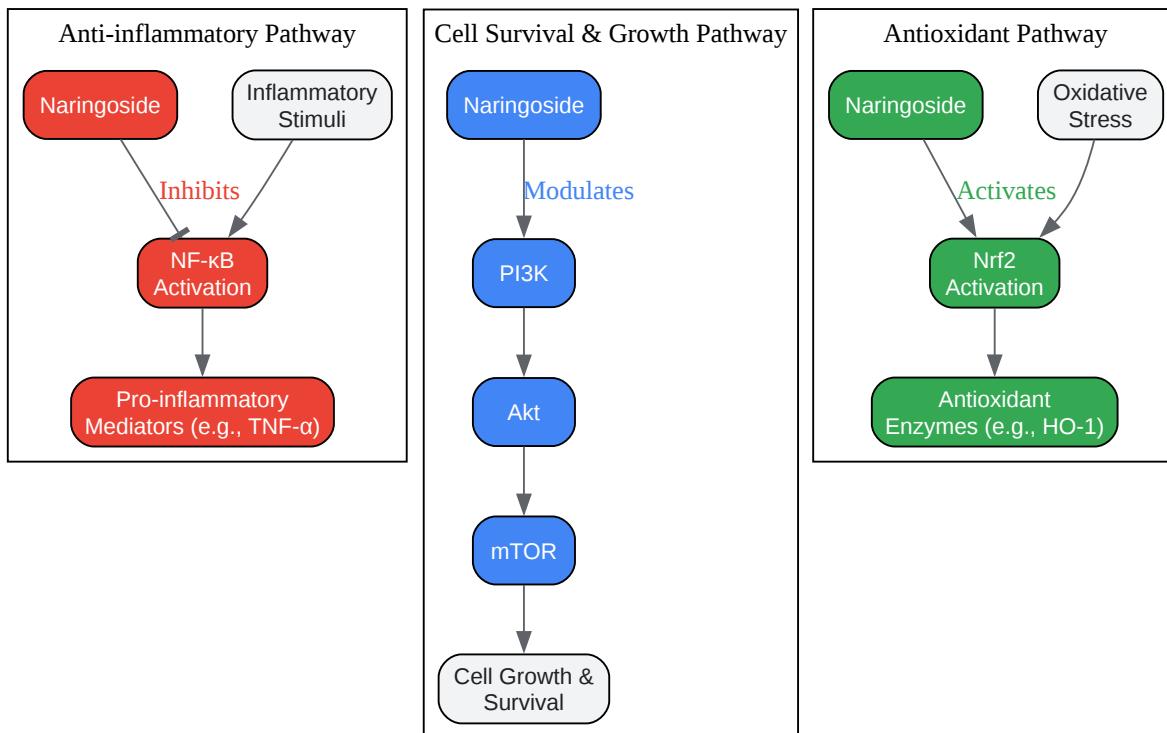
- Apparatus: An ultrasonic bath or a probe-type ultrasonic processor is required.[\[7\]](#)
- Solvent Selection: Ethanol is a commonly used and effective solvent for **naringoside** extraction.[\[9\]](#) Concentrations typically range from 50% to 80% in water.[\[2\]](#)[\[7\]](#) Natural Deep Eutectic Solvents (NADES) are also emerging as green and efficient alternatives.[\[6\]](#)[\[8\]](#)
- Procedure:
 - Weigh a specific amount of the powdered plant material (e.g., 1 gram).
 - Place the powder in an extraction vessel (e.g., a flask or beaker).
 - Add the chosen solvent at a predetermined solid-to-solvent ratio (e.g., 1:10 to 1:30 g/mL).[\[7\]](#)[\[10\]](#)
 - Place the vessel in the ultrasonic bath or immerse the ultrasonic probe into the slurry.
 - Set the extraction parameters:
 - Temperature: 40°C to 60°C. Higher temperatures can increase extraction yield but may risk degrading the compound.[\[11\]](#)[\[12\]](#)
 - Time: 20 to 60 minutes. Prolonged sonication may not necessarily increase the yield and could lead to degradation.[\[9\]](#)[\[11\]](#)
 - Ultrasonic Power: 200W to 320W. Increased power generally enhances extraction up to a certain point, after which the yield may plateau or decrease.[\[6\]](#)[\[11\]](#)

- Begin the ultrasound treatment.
- After extraction, separate the solid residue from the liquid extract by centrifugation (e.g., 3500 rpm for 10-20 minutes) followed by filtration (e.g., using a 0.45 µm microporous membrane).[6]
- The resulting supernatant is the **naringoside** extract.

3. Quantification of **Naringoside**

- Method: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the quantification of **naringoside**.
- Mobile Phase: A common mobile phase is a mixture of acetonitrile and water in an isocratic or gradient elution.[13]
- Column: A C18 reverse-phase column is typically used.
- Detection: UV detection at approximately 284 nm.
- Quantification: A calibration curve is generated using a **naringoside** standard of known concentrations to quantify the amount in the extracts.


Data Presentation


Table 1: Optimization of UAE Parameters for **Naringoside** Extraction from Various Sources.

Plant Source	Optimal Solvent	Solid-to-Liquid Ratio	Temperature (°C)	Time (min)	Ultrasound Power (W)	Naringoside Yield	Reference
Exocarpium Citri Grandis	Glycerol: malic acid:prop ratio, 30% water)	anedioic acid (1:1:2 M)	1:25.9 (g/mL)	57	24.4	Not Specified	175.30 ± 2.94 mg/g [6][8]
Citrus grandis tomentosa	Ethanol (concentration not specified)	1:15 (g/mL)	40	50	280	82.11% (relative yield)	[11]
Grapefruit (Albedo)	70% Ethanol (v/v)	1:10 (g/mL)	50 ± 2	20	Not Specified	17.45 ± 0.872 mg/g [7]	
Orange Peel	86.29% Ethanol	1:4.17 (g/mL, calculated from 0.24 ratio)	40	20	Not Specified	123.27 mg/L [9]	
Citrus sinensis Peel	Ethanol	1:25.88 (mL/g)	65.5	29.98	Not Specified	2.021 mg/g [13]	

Visualizations

Experimental Workflow for Ultrasound-Assisted Extraction of Naringoside

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. environmental-expert.com [environmental-expert.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]

- 4. hielscher.com [hielscher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Ultrasound-assisted extraction of naringin from Exocarpium Citri Grandis using a novel ternary natural deep eutectic solvent based on glycerol: Process optimization using ANN-GA, extraction mechanism and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Naringin and Naringenin Extraction from Citrus × paradisi L. Using Hydrolysis and Excipients as Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental study and optimizing the effective parameters on the extraction of the anti-cancer substance naringin under ultrasound waves [jift.irost.ir]
- 10. Ultrasound assisted extraction of phytochemicals from Piper betel L [pubmed.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. Development and optimization of green extraction of naringin in Citrus grandis 'Tomentosa' using natural deep eutectic solvents (NADES) and investigation of lung cancer therapeutics mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Ultrasound-Assisted Extraction of Naringoside]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1239909#ultrasound-assisted-extraction-of-naringoside\]](https://www.benchchem.com/product/b1239909#ultrasound-assisted-extraction-of-naringoside)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com